molecular formula C9H9NO2 B075352 2,6-Diacetylpyridine CAS No. 1129-30-2

2,6-Diacetylpyridine

Cat. No. B075352
CAS RN: 1129-30-2
M. Wt: 163.17 g/mol
InChI Key: BEZVGIHGZPLGBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,6-Diacetylpyridine and its derivatives are synthesized through condensation reactions involving 2,6-diacetylpyridine with various hydrazines or amines in the presence of acids, leading to the formation of a variety of ligands capable of chelating metal ions. These processes often yield complexes with unique coordination geometries and properties (Bonardi et al., 1995).

Molecular Structure Analysis

The molecular structure of 2,6-diacetylpyridine complexes varies widely depending on the metal ions and the conditions under which they are synthesized. Structures range from binuclear complexes to coordination polymers, with coordination numbers and geometries that can be significantly affected by the ligand's denticity and the metal ion's preferences. Notably, the nickel complex of 2,6-diacetylpyridine bis{[dl-hydroxy(phenyl)acetic]hydrazone} showcases a distorted octahedral environment consisting of six nitrogen atoms from two ligand molecules (Bonardi et al., 1995).

Chemical Reactions and Properties

2,6-Diacetylpyridine ligands exhibit remarkable versatility in reacting with metal ions to form complexes of varied stoichiometries and coordination geometries. The ligands can act as monodentate, bidentate, or even pentadentate chelators, depending on their structure and the reaction conditions. This flexibility allows for the synthesis of complexes with diverse chemical properties, including varying degrees of solubility, stability, and reactivity towards other compounds.

Physical Properties Analysis

The physical properties of 2,6-diacetylpyridine complexes, such as solubility, melting points, and crystallinity, are influenced by the nature of the ligand and the central metal ion. These properties are crucial for determining the complexes' suitability for various applications, including catalysis, material science, and biological systems.

Chemical Properties Analysis

2,6-Diacetylpyridine complexes exhibit a wide range of chemical properties, including catalytic activity, magnetic behavior, and potential biological activity. The electronic structure and geometry of these complexes can be tailored by modifying the ligand or the metal ion, leading to materials with specific desired properties.

  • (Bonardi et al., 1995): Study on the synthesis and characterization of copper(II), nickel(II), and iron(II) complexes.
  • (Pelizzi et al., 1984): Investigation into aroylhydrazones as chelating agents and their complexes with organotin(IV).
  • (Constable & Holmes, 1987): Discussion on the preparation and coordination chemistry of 2,6-diacetylpyridine derivatives.

Scientific Research Applications

  • Coordination Chemistry : 2,6-Diacetylpyridine forms complexes with a range of metal ions, adopting different geometries, including pentagonal bipyramidal complexes (Constable & Holmes, 1987).

  • Chelating Properties : It acts as a chelating agent in organotin(IV) complexes, forming structures characterized by X-ray diffraction (Pelizzi, Pelizzi, & Predieri, 1984).

  • Synthesis Methods : Efficient methods for synthesizing 2,6-diformyl- and 2,6-diacetylpyridines have been developed, illustrating the significance of solubility in the reduction and alkylation of difunctionalized substrates (Ivchenko, Nifant’ev, & Buslov, 2013).

  • Cytotoxic and DNA Binding Activities : Certain ligands and metal complexes of 2,6-diacetylpyridine exhibit cytotoxic activity against various human cancer cell lines and show potential as antitumor agents. Their interaction with DNA has also been studied (Matesanz, Hernández, & Souza, 2014).

  • Analytical Applications : 2,6-Diacetylpyridine derivatives are used in the spectrophotometric determination of metal ions like copper(II) in food samples (Reddy, Reddy, Narayana, & Reddy, 2008).

  • Structural Characterization of Complexes : The compound has been used to study the chelating behavior towards various metal ions like manganese(II) and cadmium(II), with structures characterized by spectral studies and confirmed by single crystal analysis (Gudasi, Patil, Vadavi, Shenoy, Nethaji, & Bligh, 2006).

Safety And Hazards

2,6-Diacetylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(6-acetylpyridin-2-yl)ethanone
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InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZVGIHGZPLGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO2
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DSSTOX Substance ID

DTXSID10150202
Record name Pyridine-2,6-diacetyl
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Molecular Weight

163.17 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2,6-Diacetylpyridine
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Product Name

2,6-Diacetylpyridine

CAS RN

1129-30-2
Record name 2,6-Diacetylpyridine
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Record name Pyridine-2,6-diacetyl
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Record name Pyridine-2,6-diacetyl
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Synthesis routes and methods

Procedure details

MeLi in ether (185 ml, 259 mmol) was added over one hour into the cooled (-78° C.) suspension of CuI (I) (47.5 g, 249 mmol) in ether (100 ml) and THF (300 ml). The resulting yellow suspension was slowly warmed up to -20° C. over about one hour, then cooled to -78° C. again. 2,6-pyridinedicarboxylic acid dichloride (Example 22, 19.1 g, 93.6 mmol) in THF (100 ml) was added over 30 minutes. The resulting orange-yellow suspension was stirred at temperature lower than -30° C. for 2.5 hours and then hydrolyzed with saturated NH4Cl--H2 O. After warmed up to room temperature, the color of the aqueous phase changed from light orange to blue. The mixture was filtered through Celite, and washed consecutively with ether and CH2Cl2. The organic phase was separated off. The aqueous phase was extracted consecutively with ether (2×80 ml) and CH2Cl2 (80 ml). The combined organic solutions were dried over Na2SO4, and then filtered. After removal of solvents, the residue was subjected to chromatography on a silica gel column, eluted with hexane/AcOEt (16:1), giving white or pale yellow solid. Yield: 14.2 g (93%). 1H-NMR (CDCl3): dH=8.18 (d, 3J(HH)=7.7 Hz, 2 H, H3,5), 7.96 (dd, 3J(HH)=8,2 and 7.3 Hz, 1 H, H4), 2.76 (s, 6 H, CH3). 13C-NMR (CDCl3): dC=199.17 (C=O), 152.46 (C2,6), 137.74 (C4), 124.51 (C3,5), 25.32 (CH3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NH4Cl-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
47.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,480
Citations
TJ Giordano, GJ Palenik, RC Palenik… - Inorganic …, 1979 - ACS Publications
The reaction of 2, 6-diacetylpyridinebis (benzoic acid hydrazone), DAPBH, with Co (N03) 2-6H20 and(03) 2· 6 20 yields the pentagonal-bipyramidal complexes [Co (DAPBH)(H20)(N03)]…
Number of citations: 114 pubs.acs.org
M Carcelli, S Ianelli, P Pelagatti, G Pelizzi - Inorganica chimica acta, 1999 - Elsevier
Four new complexes, [Co(H 2 daps)(OH 2 ) 2 ](CH 3 COO) 2 ·6H 2 O (I), [Co(H 2 daps)(OH 2 ) 2 ](NO 3 ) 2 ·H 2 O (II) and two polymorph forms of Ni(Hdaps) 2 ·5H 2 O (III and IV), have …
Number of citations: 55 www.sciencedirect.com
M Carcelli, P Mazza, C Pelizzi, F Zani - Journal of Inorganic Biochemistry, 1995 - Elsevier
The antibacterial and antifungal properties of five 2,6-diacetylpyridine bis(acylhydrazones) (acyl: benzoyl, H 2 dapb; 2-aminobenzoyl, H 2 dapab; salicyloyl, H 2 daps; picolinoyl, H 2 …
Number of citations: 232 www.sciencedirect.com
B Su, J Zhao, Y Cui, Y Liang, W Sun - Synthetic communications, 2005 - Taylor & Francis
The controlled syntheses of mono‐ and bis‐acetylpyridine from the same starting material (2,6‐dimethylpyridine) are reported, including the asymmetrical compound 2‐acetyl‐6‐…
Number of citations: 22 www.tandfonline.com
P Yu, J Deng, J Cai, Z Zhang, J Zhang… - Metallomics, 2019 - academic.oup.com
Herein, to develop a multi-target anticancer metal agent and achieve a “1 + 1 > 2” pharmaceutical effect, we rationally designed and synthesized five complexes (C1–C5) by …
Number of citations: 46 academic.oup.com
MC Rodriguez-Argüelles, MB Ferrari, GG Fava… - Journal of inorganic …, 1995 - Elsevier
The reaction of zinc chloride, acetate, or perchlorate with two bis(thiosemicarbazones) of 2,6-diacetylpyridine [H 2 daptsc = 2,6-diacetylpyridine bis(thiosemicarbazone) and H 2 dapipt = …
Number of citations: 81 www.sciencedirect.com
EI Baucom, RS Drago - Journal of the American Chemical Society, 1971 - ACS Publications
The preparation and properties of bis (2, 6-diacetylpyridine dioxime) nickel (II) perchlorate, sodium bis-(2, 6-diacetylpyridine dioximato) nickelate (II), and bis (2, 6-diacetylpyridine …
Number of citations: 94 pubs.acs.org
S Naskar, D Mishra, SK Chattopadhyay… - Dalton …, 2005 - pubs.rsc.org
Five seven- or eight-coordinate manganese complexes of hydrazone ligands have been prepared. Three seven-coordinate neutral MnII complexes: [Mn(dapA2)]n (1), [Mn(dapB2)(H2O)…
Number of citations: 68 pubs.rsc.org
S Chandra, AK Sharma - Journal of Coordination Chemistry, 2009 - Taylor & Francis
Manganese(II), cobalt(II), and copper(II) complexes with a quinquedentate Schiff base, 2,6-diacetylpyridine bis(thiocarbohydrazone), have been synthesized and characterized by …
Number of citations: 44 www.tandfonline.com
M Tyagi, S Chandra - Inorg. Chem, 2012 - pdfs.semanticscholar.org
The coordination compounds of PdII, PtII, RhIII and IrIII metal ions with a Schiff base ligand (L) ie 2, 6-diacetylpyridine bis (thiosemicarbazone) have been synthesized and characterized …
Number of citations: 41 pdfs.semanticscholar.org

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